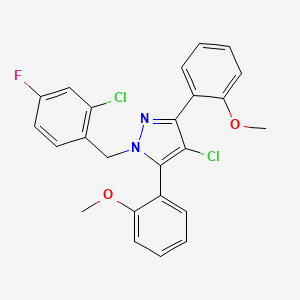![molecular formula C21H29N5O3S B10922006 1-[4-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10922006.png)
1-[4-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multi-step organic synthesisCommon reagents used in these steps include hydrazine derivatives, acetylenic ketones, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts .
Mechanism of Action
The mechanism of action of 1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINE: Shares the pyrazole and piperazine moieties but lacks the sulfonyl and pyrrolidinone groups.
4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)BENZENESULFONAMIDE: Contains the pyrazole and sulfonyl groups but lacks the piperazine and pyrrolidinone rings
Uniqueness
1-[4-({4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of three distinct functional groups: the pyrazole, piperazine, and pyrrolidinone rings. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H29N5O3S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-[4-[4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H29N5O3S/c1-3-26-17(2)18(15-22-26)16-23-11-13-24(14-12-23)30(28,29)20-8-6-19(7-9-20)25-10-4-5-21(25)27/h6-9,15H,3-5,10-14,16H2,1-2H3 |
InChI Key |
OTBSMRMXRQDSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10921927.png)
![6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921941.png)
![N-(2-ethoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921948.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B10921953.png)
![6-cyclopropyl-1,3-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921959.png)
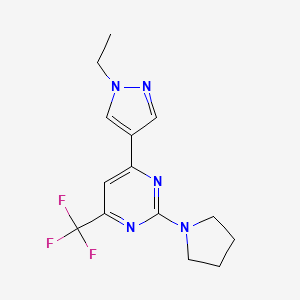
![3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921963.png)
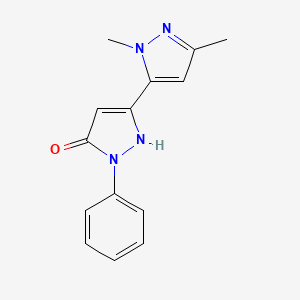

![2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10921989.png)
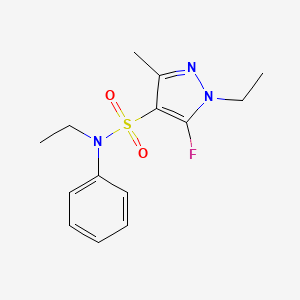
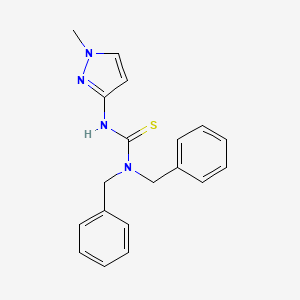
![1-benzyl-N-[1-ethyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10922008.png)
